molecular formula C25H20N4O9 B11543112 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene

2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene

Cat. No.: B11543112
M. Wt: 520.4 g/mol
InChI Key: VXKVFWODXWOEIA-UHFFFAOYSA-N
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Description

2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a benzylidene moiety, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the formation of the benzylidene linkage through a condensation reaction with a pentyloxybenzaldehyde derivative. The reaction conditions usually require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation .

Chemical Reactions Analysis

2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene is primarily influenced by its nitro groups and benzylidene moiety. The nitro groups can participate in redox reactions, altering the electronic properties of the molecule. The benzylidene linkage can interact with various molecular targets, potentially affecting biological pathways and cellular functions .

Comparison with Similar Compounds

Similar compounds include other tetranitrofluorene derivatives, such as:

  • 2,4,5,7-tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene
  • 2,4,5,7-tetranitro-9-(4-methoxy-benzylidene)-9H-fluorene
  • 2,4,5,7-tetranitro-9-(4-chlorobenzylidene)-9H-fluorene

These compounds share similar structural features but differ in the substituents on the benzylidene moiety, which can influence their reactivity and applications. The unique aspect of 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene lies in its specific pentyloxy group, which can impart distinct physical and chemical properties .

Properties

Molecular Formula

C25H20N4O9

Molecular Weight

520.4 g/mol

IUPAC Name

2,4,5,7-tetranitro-9-[(4-pentoxyphenyl)methylidene]fluorene

InChI

InChI=1S/C25H20N4O9/c1-2-3-4-9-38-18-7-5-15(6-8-18)10-19-20-11-16(26(30)31)13-22(28(34)35)24(20)25-21(19)12-17(27(32)33)14-23(25)29(36)37/h5-8,10-14H,2-4,9H2,1H3

InChI Key

VXKVFWODXWOEIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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